

# "Methyl 2-(bromomethyl)-5-nitrobenzoate molecular weight and formula"

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## Compound of Interest

Compound Name: *Methyl 2-(bromomethyl)-5-nitrobenzoate*

Cat. No.: *B1356071*

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## An In-depth Technical Guide to **Methyl 2-(bromomethyl)-5-nitrobenzoate**

**Abstract:** This guide provides a comprehensive technical overview of **Methyl 2-(bromomethyl)-5-nitrobenzoate**, a key organic synthesis intermediate. It details the compound's fundamental chemical properties, including its precise molecular weight and formula, and explores its synthesis, primary applications, and safety protocols. Designed for researchers and professionals in drug development and chemical synthesis, this document synthesizes data from authoritative sources to offer field-proven insights into the compound's utility, particularly as a versatile building block in the preparation of complex pharmaceutical agents.

## Core Chemical Identity and Physicochemical Properties

**Methyl 2-(bromomethyl)-5-nitrobenzoate** is a substituted benzene derivative characterized by a methyl ester, a bromomethyl group, and a nitro group. These functional groups impart specific reactivity that makes it a valuable reagent in multi-step organic synthesis. The bromomethyl group, in particular, serves as a potent electrophilic site for alkylation reactions.

## Chemical Identifiers

A precise identification of this compound is critical for experimental reproducibility and safety. The primary identifiers are summarized below.

Identifier	Value	Source
IUPAC Name	methyl 2-(bromomethyl)-5-nitrobenzoate	N/A
CAS Number	90725-68-1	[1][2]
Synonyms	2-BROMOMETHYL-5-NITRO-BENZOIC ACID METHYL ESTER	[2]

## Molecular Formula and Weight

The elemental composition and resulting molecular weight are fundamental parameters for stoichiometric calculations in reaction planning.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>8</sub> BrNO <sub>4</sub>	[3][4]
Molecular Weight	274.07 g/mol	[3][4]

## Synthesis Pathway: Free-Radical Bromination

The synthesis of **Methyl 2-(bromomethyl)-5-nitrobenzoate** is typically achieved via a selective free-radical bromination of the benzylic methyl group of its precursor, Methyl 2-methyl-5-nitrobenzoate. This reaction is a cornerstone of organic synthesis for activating a methyl group on an aromatic ring.

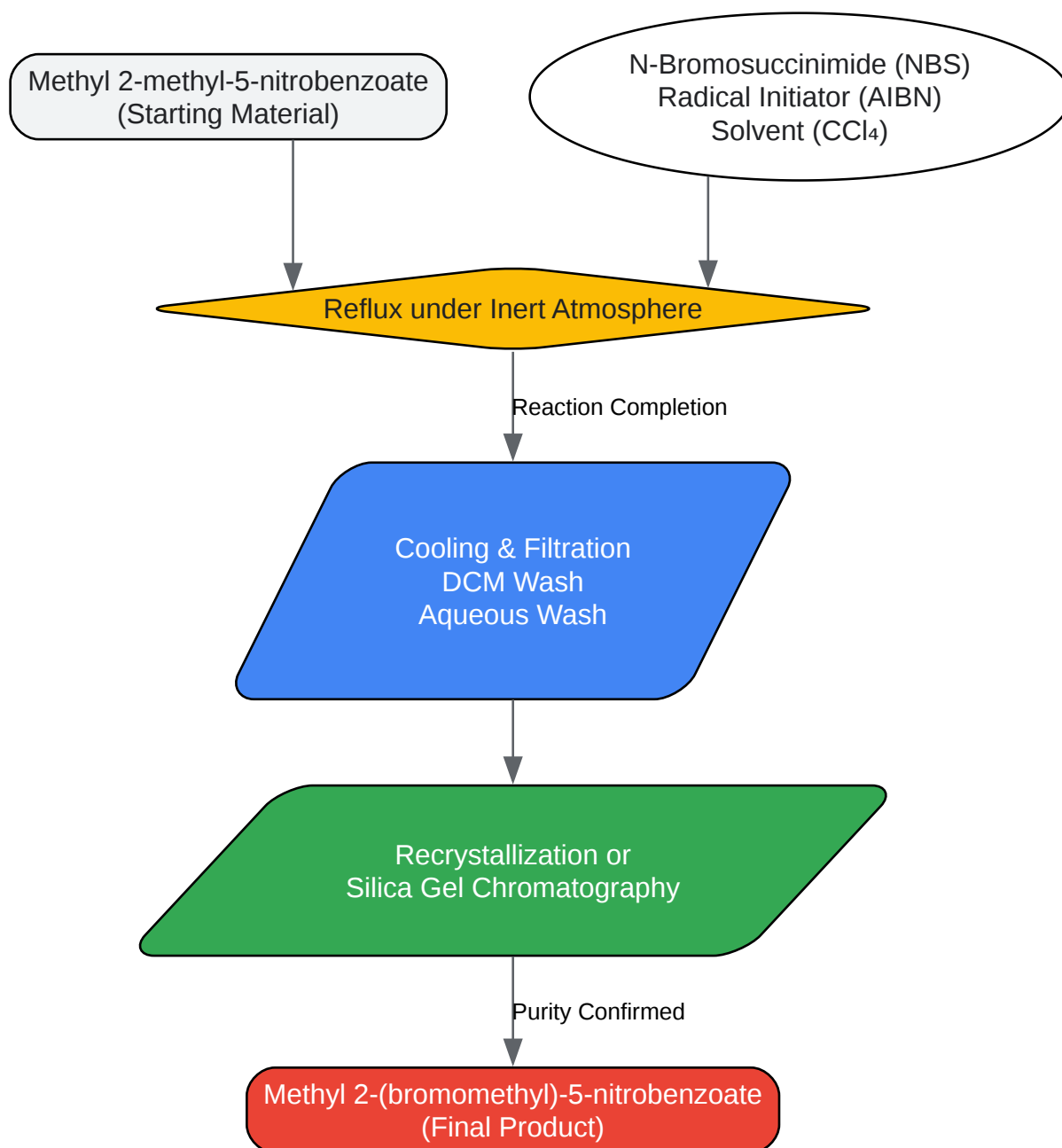
Causality of Reagent Choice:

- **N-Bromosuccinimide (NBS):** NBS is the preferred reagent for benzylic bromination over elemental bromine (Br<sub>2</sub>). Its primary advantage is its ability to maintain a low, constant concentration of bromine in the reaction mixture, which minimizes competing reactions such as electrophilic aromatic substitution on the electron-rich benzene ring.
- **Radical Initiator (AIBN or Benzoyl Peroxide):** The reaction requires a radical initiator to start the chain reaction. Azobisisobutyronitrile (AIBN) is often used because it decomposes at a

convenient rate upon heating to produce nitrogen gas and two cyanoisopropyl radicals, which then initiate the bromination chain reaction.

- Solvent (Carbon Tetrachloride or Acetonitrile): An inert solvent that can facilitate the reaction under reflux conditions is necessary. Carbon tetrachloride ( $\text{CCl}_4$ ) has been traditionally used, though safer alternatives like acetonitrile are now more common.

The general workflow for this synthesis is depicted below.



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Caption: Synthesis workflow for **Methyl 2-(bromomethyl)-5-nitrobenzoate**.

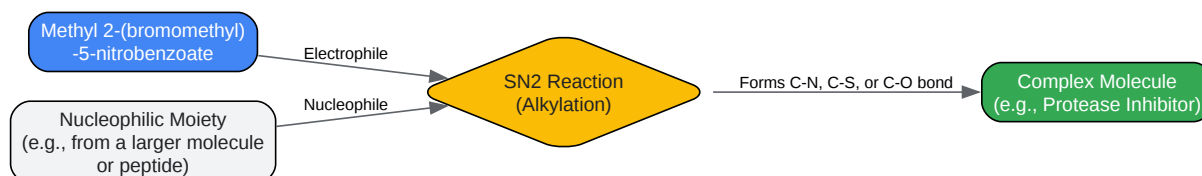
## Applications in Drug Development

The utility of **Methyl 2-(bromomethyl)-5-nitrobenzoate** lies in its role as a versatile electrophilic building block. The benzylic bromide is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack.

## Synthesis of SARS-CoV Protease Inhibitors

This compound has been specifically utilized in the synthetic preparation of novel, reversible inhibitors for the papain-like protease (PLpro) of the severe acute respiratory syndrome coronavirus (SARS-CoV).<sup>[1]</sup> The bromomethyl group allows for the covalent attachment of this benzoate scaffold to a nucleophilic residue (e.g., a cysteine thiol) within the active site of the target enzyme, forming the basis of the inhibitor's structure.

The logical flow of its application as a building block is illustrated below.



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Caption: Role as an electrophilic building block in synthesis.

## Intermediate for Other Active Pharmaceutical Ingredients (APIs)

While specific citations point to its use for SARS-CoV inhibitors, compounds with this structural motif are broadly valuable. For instance, a similar isomer, Methyl 2-(bromomethyl)-3-nitrobenzoate, is a crucial intermediate in the synthesis of Lenalidomide, an antineoplastic

drug.[3][5][6] This highlights the importance of the 2-(bromomethyl)benzoate scaffold in constructing complex API backbones. The nitro group can be readily reduced to an amine, providing another functional handle for further chemical modification.

## Experimental Protocol: Synthesis of Methyl 2-(bromomethyl)-5-nitrobenzoate

This protocol is a representative procedure based on established methods for benzylic bromination.[7]

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped chemical laboratory with all necessary safety precautions.

### 4.1. Materials and Equipment

- Reactants: Methyl 2-methyl-5-nitrobenzoate, N-Bromosuccinimide (NBS), 2,2'-Azobis(2-methylpropionitrile) (AIBN).
- Solvents: Carbon tetrachloride (or acetonitrile), Dichloromethane (DCM), Deionized Water.
- Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, Büchner funnel, glassware for filtration and recrystallization.

### 4.2. Step-by-Step Procedure

- Reaction Setup: In a 500 mL round-bottom flask, dissolve 1 equivalent of Methyl 2-methyl-5-nitrobenzoate in carbon tetrachloride (approx. 10 mL per gram of starting material).
- Reagent Addition: Add 1.2 equivalents of N-bromosuccinimide and 0.1 equivalents of AIBN to the solution.
- Reflux: Equip the flask with a reflux condenser under a nitrogen or argon atmosphere. Heat the mixture to reflux (approx. 77°C for CCl<sub>4</sub>) and stir vigorously overnight. The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

- Work-up:
  - Once the reaction is complete, cool the mixture to room temperature. A precipitate of succinimide (the byproduct) will form.
  - Filter the mixture to remove the succinimide.
  - Dilute the filtrate with dichloromethane and transfer it to a separatory funnel.
  - Wash the organic layer sequentially with deionized water and brine.
- Purification:
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
  - The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel.

#### 4.3. Self-Validation and Characterization

- Purity Assessment: Confirm the purity of the final product using HPLC.
- Structural Confirmation: Verify the identity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ) and Mass Spectrometry (MS) to confirm the molecular weight of 274.07 g/mol .<sup>[4]</sup>

## Safety and Handling

**Methyl 2-(bromomethyl)-5-nitrobenzoate** is a hazardous chemical and must be handled with appropriate care.

Hazard Category	Description	Precautionary Statements
Skin Corrosion/Irritation	Causes skin irritation.	P264, P280, P302+P352, P332+P317
Eye Damage/Irritation	Causes serious eye irritation.	P280, P305+P351+P338, P337+P317
Specific Target Organ Toxicity	May cause respiratory irritation.	P261, P271, P304+P340, P319

- Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (nitrogen or argon) at 2-8°C.[3] Keep away from moisture and strong light/heat.[6]
- Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed inside a chemical fume hood.

## Conclusion

**Methyl 2-(bromomethyl)-5-nitrobenzoate** is a high-value chemical intermediate with a well-defined molecular formula ( $C_9H_8BrNO_4$ ) and molecular weight (274.07 g/mol). Its synthesis via selective benzylic bromination and its utility as an electrophilic alkylating agent make it indispensable for specific applications in pharmaceutical research, most notably in the development of viral protease inhibitors. Proper understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research and development setting.

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